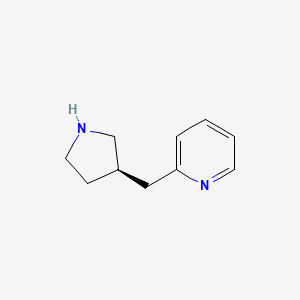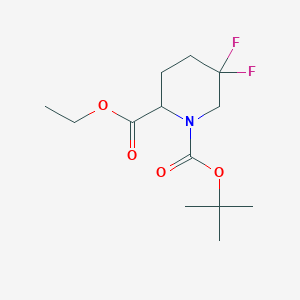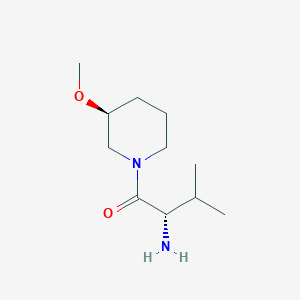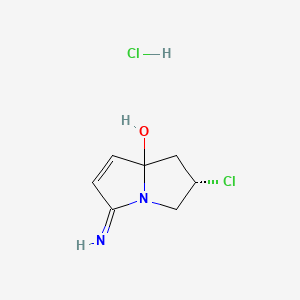
(2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride is a synthetic compound with potential applications in various scientific fields. Its unique structure, characterized by a pyrrolizine ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Chlorination: Introduction of the chlorine atom at the 2-position is usually done using reagents like thionyl chloride or phosphorus pentachloride.
Imination: The imino group at the 5-position is introduced through a reaction with an appropriate amine.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolizine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-(-)-Ephedrine hydrochloride
- (S)-2-Methoxypropylamine hydrochloride
- (1S,2S)-trans-2-Aminocyclopentanol hydrochloride
Uniqueness
Compared to similar compounds, (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride stands out due to its unique pyrrolizine ring structure and the presence of both chlorine and imino functional groups
Properties
Molecular Formula |
C7H10Cl2N2O |
|---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(2S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-5-3-7(11)2-1-6(9)10(7)4-5;/h1-2,5,9,11H,3-4H2;1H/t5-,7?;/m0./s1 |
InChI Key |
NKRBZSNRJFNVLC-SXWDIKBWSA-N |
Isomeric SMILES |
C1[C@@H](CN2C1(C=CC2=N)O)Cl.Cl |
Canonical SMILES |
C1C(CN2C1(C=CC2=N)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B11750967.png)
amine hydrochloride](/img/structure/B11750975.png)
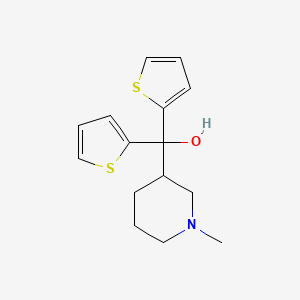

![1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750993.png)
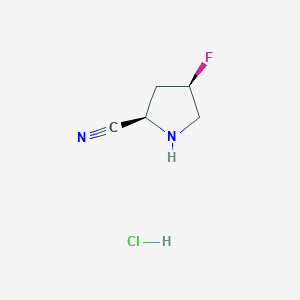
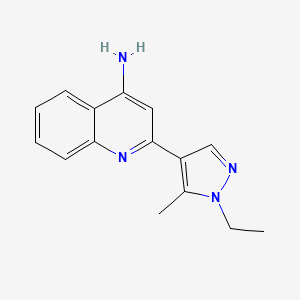
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751028.png)
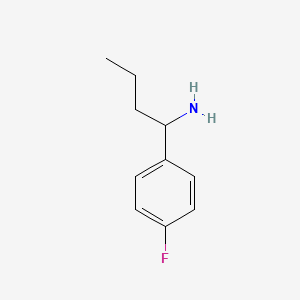
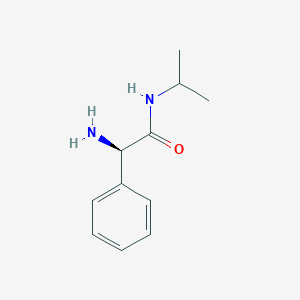
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751044.png)
